molecular formula C17H26N2O B14482771 N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide CAS No. 65783-59-7

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide

Cat. No.: B14482771
CAS No.: 65783-59-7
M. Wt: 274.4 g/mol
InChI Key: RLQHSOWNLLQNBT-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring and a methylphenyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide typically involves the reaction of 4-methylbenzoyl chloride with 5-(piperidin-1-yl)pentan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-5-(piperidin-1-yl)butanamide
  • N-(4-Methylphenyl)-5-(piperidin-1-yl)hexanamide
  • N-(4-Methylphenyl)-5-(piperidin-1-yl)propanamide

Uniqueness

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide is unique due to its specific structural features, such as the length of the pentanamide chain and the presence of both a piperidine ring and a methylphenyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65783-59-7

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(4-methylphenyl)-5-piperidin-1-ylpentanamide

InChI

InChI=1S/C17H26N2O/c1-15-8-10-16(11-9-15)18-17(20)7-3-6-14-19-12-4-2-5-13-19/h8-11H,2-7,12-14H2,1H3,(H,18,20)

InChI Key

RLQHSOWNLLQNBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCN2CCCCC2

Origin of Product

United States

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